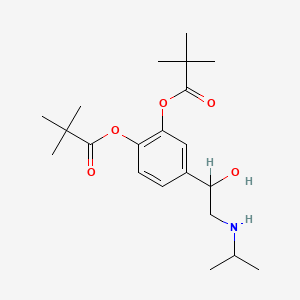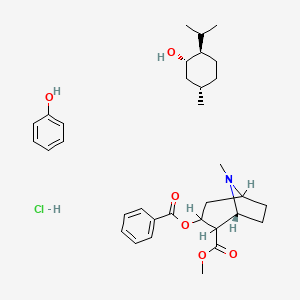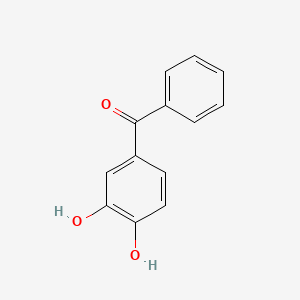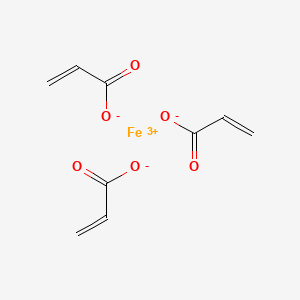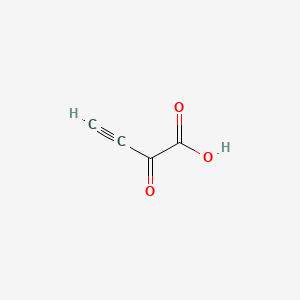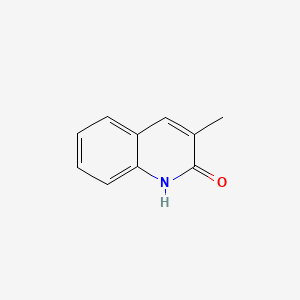
3-甲基-1,2-二氢喹啉-2-酮
描述
Synthesis Analysis
The synthesis of dihydroquinoline derivatives, including 3-Methyl-1,2-dihydroquinolin-2-one, often involves multi-step reactions that can include cyclization, electrophilic substitution, and various catalyzed reactions. For instance, Davydov et al. (1993) reported the synthesis of 3,3-Dimethyl- and 3-methyl derivatives of dihydroisoquinolines, highlighting the intricacies involved in the synthesis process and the structural determination through crystallographic analysis (Davydov et al., 1993).
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-dihydroquinolin-2-one has been studied using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. These studies help in understanding the tautomeric forms of the compound and its behavior in different states, such as in solution or crystalline form. The work by Davydov et al. provides insights into the crystal and molecular structures of the compound, revealing its tautomeric equilibrium (Davydov et al., 1993).
Chemical Reactions and Properties
3-Methyl-1,2-dihydroquinolin-2-one participates in various chemical reactions, showcasing its reactivity and potential in synthetic chemistry. The compound's ability to undergo redox reactions, hydride transfer, and N-acylation highlights its versatility. Yang et al. (2020) discussed the redox-triggered switchable synthesis of dihydroquinolin-2(1H)-one derivatives, emphasizing the synthetic utility of such compounds (Yang et al., 2020).
科学研究应用
Synthesis of Dihydroquinolin-2 (1H)-ones
- Scientific Field : Organic Chemistry .
- Application Summary : Dihydroquinolin-2 (1H)-ones (DHQOs) are a class of valuable bioactive compounds with six-membered nitrogen-containing heterocyclic structures. They are widely used in the synthesis of natural products, drugs, and other bioactive compounds .
- Methods of Application : Various synthetic strategies have been developed for the synthesis of DHQOs via the catalytic annulation of α, β -unsaturated N -arylamides. These include electrophilic cyclization, radical initiated cyclization, and photochemical cyclization reactions .
- Results or Outcomes : The development of these simple, mild, and efficient synthetic methods has been widely considered by synthetic chemists. These methods have been applied to antibiotics and anticancer, antiviral, and other important drugs .
Crystal Structure Analysis
- Scientific Field : Structural Biology .
- Application Summary : 3-Methyl-1,2-dihydroquinolin-2-one has been used in the study of the crystal structure of human ATAD2 bromodomain .
- Methods of Application : The crystal structure was determined using X-ray diffraction with a resolution of 2.04 Å .
- Results or Outcomes : The study provided insights into the structure of the ATAD2 bromodomain and its interaction with 3-Methyl-1,2-dihydroquinolin-2-one .
Anti-Breast Cancer Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 3-Methyl-1,2-dihydroquinolin-2-one has been used in the design, synthesis, and characterization of various analogues of quinolin-2-one nucleus for their anticancer activity against MCF-7 cells (adenoma breast cancer cell line) .
- Methods of Application : Fourteen new compounds have been synthesized using suitable synthetic route and are characterized by FTIR, 1 H NMR, 13 C NMR and Mass spectral data . Molecular docking studies of the title compounds were carried out using PyRx 0.8 tool in AutoDock Vina program .
- Results or Outcomes : The designed compound IV-A1 showed least binding energy (− 9.5 kcal mol −1) against EGFR tyrosine kinase receptor . Further, top scored compound, IV-A1 found to be most significant against MCF-7 cells with IC 50 value of 0.0870 µM mL −1, TGI of 0.0958 µM mL −1, GI 50 of 0.00499 µM mL −1, LC 50 of 1.670 µM mL −1 .
ATAD2 Bromodomain Inhibitor
- Scientific Field : Biochemistry .
- Application Summary : 3-Methyl-1,2-dihydroquinolin-2-one is known as a micromolar inhibitor of ATAD2 bromodomain .
- Methods of Application : The compound can be used in biochemical assays to study the function of ATAD2 bromodomain .
- Results or Outcomes : The inhibition of ATAD2 bromodomain by 3-Methyl-1,2-dihydroquinolin-2-one can help to understand the role of ATAD2 in various biological processes .
Anticancer Properties
- Scientific Field : Medicinal Chemistry .
- Application Summary : 3-Methyl-1,2-dihydroquinolin-2-one has been used in the design, synthesis, and characterization of various analogues of quinolin-2-one nucleus for their anticancer activity .
- Methods of Application : The compound was used as a reference compound in the study .
- Results or Outcomes : The study provided insights into the anticancer properties of the compound .
ATAD2 Bromodomain Inhibitor
- Scientific Field : Biochemistry .
- Application Summary : 3-Methyl-1,2-dihydroquinolin-2-one is known as a micromolar inhibitor of ATAD2 bromodomain .
- Methods of Application : The compound can be used in biochemical assays to study the function of ATAD2 bromodomain .
- Results or Outcomes : The inhibition of ATAD2 bromodomain by 3-Methyl-1,2-dihydroquinolin-2-one can help to understand the role of ATAD2 in various biological processes .
属性
IUPAC Name |
3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYSUXIHCXBJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949939 | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylquinolin-2(1H)-one | |
CAS RN |
2721-59-7 | |
| Record name | 3-Methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


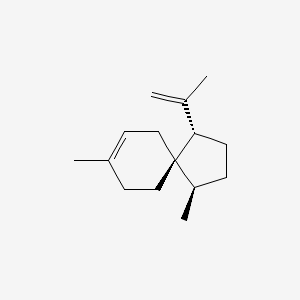
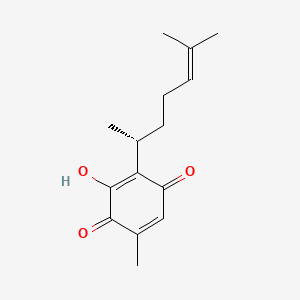
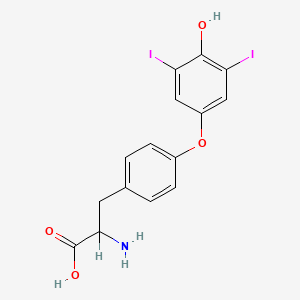
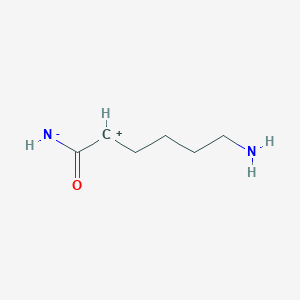
![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)
![Diethylaminoethyl 2-[(2,3-dimethylphenyl)amino]benzoate](/img/structure/B1216038.png)
